![molecular formula C14H24N2 B5233032 1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-ethylpiperazine](/img/structure/B5233032.png)
1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-ethylpiperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-ethylpiperazine, also known as BEME, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BEME is a piperazine derivative that has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been studied in detail.
Mechanism of Action
1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-ethylpiperazine's mechanism of action involves the inhibition of acetylcholinesterase, which leads to an increase in acetylcholine levels in the brain. Acetylcholine is a neurotransmitter that is involved in various cognitive processes, including learning and memory. By inhibiting acetylcholinesterase, 1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-ethylpiperazine may help to improve cognitive function in individuals with neurodegenerative diseases.
Biochemical and Physiological Effects
1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-ethylpiperazine has been shown to have antioxidant and anti-inflammatory properties, which may help to protect neurons from oxidative stress and inflammation. Additionally, 1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-ethylpiperazine has been found to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that is involved in the growth and survival of neurons. BDNF is known to play a critical role in learning and memory, and its levels are reduced in individuals with neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One of the advantages of using 1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-ethylpiperazine in lab experiments is its high purity and yield, which makes it easier to obtain and use in experiments. Additionally, 1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-ethylpiperazine has been shown to have a low toxicity profile, which makes it a safer alternative to other compounds that are used in neurological research. However, one of the limitations of using 1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-ethylpiperazine in lab experiments is that its mechanism of action is not fully understood, and more research is needed to elucidate its effects on the brain.
Future Directions
There are several future directions for research on 1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-ethylpiperazine. One area of research is to further investigate its mechanism of action and its effects on the brain. Additionally, more studies are needed to determine the optimal dosage and administration of 1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-ethylpiperazine in humans. Another area of research is to investigate the potential therapeutic applications of 1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-ethylpiperazine in other fields, such as cancer research and cardiovascular disease research. Overall, 1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-ethylpiperazine has shown promising results in scientific research, and further studies are needed to fully understand its potential therapeutic applications.
Synthesis Methods
Several methods have been reported for the synthesis of 1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-ethylpiperazine. One of the most common methods involves the reaction of bicyclo[2.2.1]hept-5-en-2-ylmethanol with 4-ethylpiperazine in the presence of a Lewis acid catalyst. This method yields 1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-ethylpiperazine as a white crystalline solid with a high purity and yield.
Scientific Research Applications
1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-ethylpiperazine has been investigated for its potential therapeutic applications in various fields of research. One of the most promising applications of 1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-ethylpiperazine is in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. 1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-ethylpiperazine has been shown to inhibit acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine, a neurotransmitter that is critical for cognitive function. Additionally, 1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-ethylpiperazine has been found to have antioxidant and anti-inflammatory properties, which may help to protect neurons from oxidative stress and inflammation, both of which are implicated in the development of neurodegenerative diseases.
properties
IUPAC Name |
1-(2-bicyclo[2.2.1]hept-5-enylmethyl)-4-ethylpiperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2/c1-2-15-5-7-16(8-6-15)11-14-10-12-3-4-13(14)9-12/h3-4,12-14H,2,5-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDGVEKQRRLWLAS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CC2CC3CC2C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-ethylpiperazine |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.